Didesethyl Chloroquine Didesethyl Chloroquine A metabolite of Chloroquine.
Brand Name: Vulcanchem
CAS No.: 4298-14-0
VCID: VC21344683
InChI: InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)
SMILES: CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl
Molecular Formula: C14H18ClN3
Molecular Weight: 263.76 g/mol

Didesethyl Chloroquine

CAS No.: 4298-14-0

Cat. No.: VC21344683

Molecular Formula: C14H18ClN3

Molecular Weight: 263.76 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Didesethyl Chloroquine - 4298-14-0

CAS No. 4298-14-0
Molecular Formula C14H18ClN3
Molecular Weight 263.76 g/mol
IUPAC Name 4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine
Standard InChI InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)
Standard InChI Key GYEDIFVVTRKXHP-UHFFFAOYSA-N
SMILES CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl
Canonical SMILES CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl
Appearance Brown Solid
Melting Point 135-137°C

Chemical Structure and Properties

Molecular Composition

Didesethyl Chloroquine is characterized by the molecular formula C14H18ClN3, representing the structure formed after the removal of both ethyl groups from the parent compound chloroquine. The standard molecular weight of this compound is approximately 267.79 g/mol, though this may vary slightly depending on specific isotopic compositions . The compound features a quinoline ring system with a chlorine substituent at position 7, connected to a pentane-1,4-diamine side chain.

Structural Variants

A deuterated variant of this compound, Didesethyl Chloroquine-d4, has been synthesized for analytical purposes, particularly for use as an internal standard in quantitative analyses. This deuterated analog incorporates four deuterium atoms in place of hydrogen atoms in the pentane chain, specifically at positions 1,1,2,2, resulting in minimal structural alteration while providing a distinguishable mass for analytical detection .

Nomenclature and Identification

Several synonyms exist for Didesethyl Chloroquine in scientific literature, including:

  • N4-(7-chloroquinolin-4-yl)pentane-1,4-diamine

  • 4-[(4-Amino-1-methylbutyl)amino]-7-chloroquinoline

This compound is identified in metabolic studies as M3 when discussing chloroquine metabolism, distinguishing it from other metabolites such as N-desethyl-chloroquine (M1) and N-oxide derivatives (M2) .

Metabolic Formation and Significance

Metabolic Pathway

Didesethyl Chloroquine represents the product of sequential N-deethylation reactions of chloroquine. While N-desethyl-chloroquine (DCQ, also labeled as M1) constitutes the major primary metabolite of chloroquine, Didesethyl Chloroquine (DDCQ or M3) emerges as a secondary metabolite through further deethylation . This sequential deethylation process is primarily catalyzed by specific cytochrome P450 enzymes.

Enzymatic Mechanisms

The formation of Didesethyl Chloroquine involves enzymatic catalysis primarily mediated by cytochrome P450 enzymes. Research indicates that while chloroquine's primary metabolism to N-desethylchloroquine occurs via CYP2C8 and CYP3A4, with CYP2D6 potentially playing a role at lower concentrations, the subsequent deethylation to form Didesethyl Chloroquine likely involves similar enzymatic pathways . This metabolic cascade represents a classic example of phase I biotransformation reactions involving N-dealkylation processes.

Analytical Detection and Quantification

Biomimetic Analysis Systems

Research involving biomimetic oxidation systems has demonstrated the ability to generate Didesethyl Chloroquine through catalysis with metalloporphyrins. Specifically, iron(II) porphyrin (FeTPPS) immobilized on silica derivatives has been shown to catalyze the formation of Didesethyl Chloroquine at remarkable concentrations . This finding has significant implications for analytical methodologies and understanding chloroquine's metabolic profile.

Analytical Markers

In analytical studies, Didesethyl Chloroquine is often identified through mass spectrometry by the characteristic mass shift of -28 units (for each deethylation) compared to the parent chloroquine molecule. The deuterated variant (Didesethyl Chloroquine-d4) is particularly valuable as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses due to its nearly identical chemical behavior but distinguishable mass .

Comparative Metabolic Profiles

Species-Dependent Metabolism

The metabolic formation of Didesethyl Chloroquine demonstrates notable species-dependent variations. Table 1 summarizes the comparative metabolic profiles observed across different species and systems:

Species/SystemPrimary MetaboliteSecondary MetabolitesDDCQ Formation
Human in vivoN-desethyl-chloroquine (M1)Didesethyl Chloroquine (M3)Minor but detectable
Human microsomesN-desethyl-chloroquine (M1)Not consistently detectedNot consistently detected
Rat microsomesN-desethyl-chloroquine (M1)N-oxide derivative (M2)Not prominently detected
Mouse microsomesN-desethyl-chloroquine (M1)N-oxide derivative (M2) - highest levelsNot prominently detected
Biomimetic systems (FeTPPS)N-desethyl-chloroquine (M1)Didesethyl Chloroquine (M3), M4, M5, M6Remarkable amounts with immobilized FeTPPS

This species and system-dependent variation in metabolic profiles emphasizes the importance of comprehensive metabolic characterization when evaluating pharmacokinetic properties of chloroquine and related compounds .

Related Compound Metabolism

Hydroxychloroquine, a structural analog of chloroquine, undergoes similar metabolic pathways, with desethylhydroxychloroquine as its major metabolite. This biotransformation is mediated by cytochrome P450 enzymes, specifically CYP2D6, 2C8, 3A4, and 3A5 . The parallel metabolic pathways between chloroquine and hydroxychloroquine highlight conserved biotransformation processes for these structurally related compounds.

Pharmacological Relevance

Pharmacokinetic Considerations

Understanding the formation and properties of Didesethyl Chloroquine contributes significantly to comprehensive pharmacokinetic profiling of chloroquine. The sequential deethylation process extends the metabolic cascade, potentially influencing drug clearance rates and exposure profiles. This information becomes particularly relevant when evaluating drug-drug interactions, as compounds that modulate the activity of the involved CYP enzymes may alter the formation rate of this metabolite .

Analytical Applications

Deuterated Standards

The deuterated form, Didesethyl Chloroquine-d4, serves critical functions in analytical chemistry, particularly in quantitative analysis of chloroquine and its metabolites. As an internal standard, it compensates for variations in sample preparation and instrument response, enabling more accurate quantification. The incorporation of deuterium atoms provides a distinct mass signature without significantly altering the chemical behavior of the molecule .

Metabolic Profiling

The identification and quantification of Didesethyl Chloroquine in biological samples serves as a valuable marker for assessing chloroquine metabolism. Particularly in research contexts focusing on pharmacogenomic variations or drug-drug interactions, monitoring this metabolite can provide insights into altered metabolic pathways or impaired enzymatic function .

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